2-N,N-dimethylbenzothiazole-sulphenamide
CAS No.:
Cat. No.: VC13899849
Molecular Formula: C9H10N2S2
Molecular Weight: 210.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2S2 |
---|---|
Molecular Weight | 210.3 g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-ylsulfanyl)-N-methylmethanamine |
Standard InChI | InChI=1S/C9H10N2S2/c1-11(2)13-9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |
Standard InChI Key | MFJZDMOREHOEIW-UHFFFAOYSA-N |
Canonical SMILES | CN(C)SC1=NC2=CC=CC=C2S1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole ring—a fused bicyclic system comprising a benzene ring and a thiazole moiety—linked to a sulfenamide group (–S–N(CH₃)₂) at the 2-position. The planar benzothiazole system contributes to aromatic stability, while the sulfenamide group introduces polarity and nucleophilic reactivity. X-ray crystallographic studies of analogous benzothiazolesulfenamides reveal a dihedral angle of approximately 15° between the benzothiazole plane and the sulfenamide group, optimizing steric interactions .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₂S₂ |
Molecular Weight | 226.32 g/mol |
Melting Point | 98–102°C (lit.) |
Solubility | Soluble in DMSO, acetone; insoluble in water |
LogP (Octanol-Water) | 2.85 |
The sulfenamide’s N,N-dimethyl substituents enhance lipophilicity, as evidenced by the logP value, facilitating membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-N,N-dimethylbenzothiazole-sulphenamide typically proceeds via a two-step protocol:
-
Formation of 2-Mercaptobenzothiazole (MBT):
MBT is synthesized through the cyclization of o-aminothiophenol with carbon disulfide under alkaline conditions. This reaction, conducted at 80–90°C for 6–8 hours, yields MBT with >90% purity . -
Sulfenamide Formation:
MBT reacts with dimethylamine hydrochloride in the presence of an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite). The reaction, performed in an aqueous ethanol medium at 50–60°C, achieves a 65–70% yield .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance reaction control and yield. Key parameters include:
-
Temperature: Maintained at 55±2°C to prevent side reactions.
-
Residence Time: 30–45 minutes for complete conversion.
-
Purification: Crystallization from ethyl acetate yields >98% pure product .
Biological Activity and Mechanisms
Antimicrobial Efficacy
2-N,N-Dimethylbenzothiazole-sulphenamide exhibits broad-spectrum activity against Gram-positive bacteria and fungi. Minimum inhibitory concentration (MIC) assays reveal:
Table 2: Antimicrobial Activity Profile
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The compound disrupts microbial cell walls by inhibiting enzymes involved in peptidoglycan synthesis. Additionally, it chelates essential metal ions, impairing microbial metabolism .
Industrial Applications
Vulcanization Acceleration
In rubber manufacturing, the compound acts as a delayed-action accelerator, forming sulfur bridges between polymer chains. It improves tensile strength and thermal stability, with optimal performance at 1.5–2.5 phr (parts per hundred rubber).
Table 3: Vulcanization Performance Metrics
Property | Unvulcanized Rubber | Vulcanized Rubber (with Accelerator) |
---|---|---|
Tensile Strength (MPa) | 8.2 | 24.7 |
Elongation at Break (%) | 350 | 580 |
Tear Resistance (N/mm) | 15 | 38 |
Recent Advances and Future Directions
Recent research explores functionalization of the benzothiazole core to enhance bioactivity. For instance, introducing electron-withdrawing groups at the 6-position increases antimicrobial potency by 3–5 fold . Hybrid derivatives combining benzothiazole-sulphenamide with quinoline moieties show promise as dual-action antibacterials and antifungals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume